molecular formula C11H12N2O B2599632 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea CAS No. 852027-47-5

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B2599632
CAS No.: 852027-47-5
M. Wt: 188.23
InChI Key: OHSOAMYXSOABOR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-methylphenyl group and a prop-2-yn-1-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isocyanate with prop-2-yn-1-amine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, with the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives, such as alcohols or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted urea derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but with a thiourea group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 4-methylphenyl and prop-2-yn-1-yl groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOAMYXSOABOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852027-47-5
Record name 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea
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